N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide
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Description
N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H22F3N3O3S and its molecular weight is 489.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets
Mode of Action
Benzimidazoles typically exert their effects by binding to their targets and modulating their activity . The exact nature of these interactions and the resulting changes would depend on the specific target(s) of this compound.
Biochemical Pathways
Given its structural similarity to other benzimidazoles , it might be involved in similar pathways. Benzimidazoles are known to interfere with various biological processes, including cell division, protein synthesis, and enzyme activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability would depend on factors such as its solubility, stability, and the presence of transporters in the body. Further pharmacokinetic studies are needed to determine these properties .
Result of Action
As a benzimidazole derivative , it might exhibit a range of effects depending on its specific targets and the cells in which these targets are expressed.
Properties
IUPAC Name |
N-[1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O3S/c1-15-11-21-23(28-14-30(21)13-17-7-9-19(33-3)10-8-17)22(16(15)2)29-34(31,32)20-6-4-5-18(12-20)24(25,26)27/h4-12,14,29H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHZNVUOXXSZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N=CN2CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.